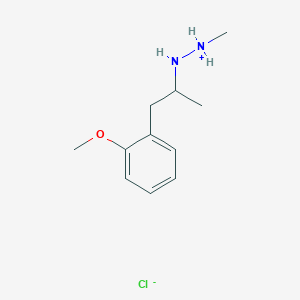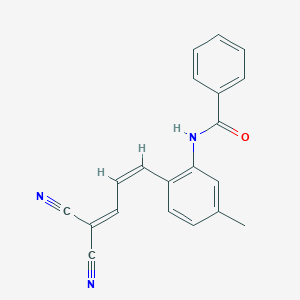
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide, also known as DCB-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the interaction of the compound with electron-rich molecules, such as fullerenes and other acceptor molecules. This interaction leads to the formation of charge-transfer complexes, which are responsible for the excellent electron-transport properties of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide.
Biochemical and Physiological Effects:
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide has not been extensively studied for its biochemical and physiological effects, but preliminary studies have suggested that it may have antioxidant and anti-inflammatory properties. However, further research is needed to confirm these findings and to determine the potential therapeutic applications of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide.
実験室実験の利点と制限
One of the main advantages of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is its excellent electron-transport properties, which make it a promising candidate for use in organic electronics and photovoltaics. However, one limitation of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is its relatively low solubility in common organic solvents, which can make it difficult to work with in the lab.
将来の方向性
There are many potential future directions for research on N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide. Some possible areas of study include:
1. Developing new synthesis methods to improve the yield and purity of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide.
2. Studying the biochemical and physiological effects of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide to determine its potential therapeutic applications.
3. Investigating the use of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide in organic electronics and photovoltaics to improve the efficiency and performance of these devices.
4. Exploring the use of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide in other fields, such as catalysis and sensing.
Conclusion:
In conclusion, N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. While much is still unknown about the compound, preliminary studies have suggested that it may have antioxidant and anti-inflammatory properties, and it exhibits excellent electron-transport properties that make it a promising candidate for use in organic electronics and photovoltaics. Further research is needed to fully understand the potential of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide and to determine its applications in different fields.
合成法
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is synthesized by a multistep process that involves the reaction of 5-methyl-2-nitroaniline with 4,4-dicyano-1,3-butadiene in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to obtain the final product.
科学的研究の応用
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-transport properties, making it a promising candidate for use in organic semiconductors and solar cells.
特性
CAS番号 |
100243-29-6 |
|---|---|
製品名 |
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide |
分子式 |
C5H10ClN2.F6P |
分子量 |
313.4 g/mol |
IUPAC名 |
N-[2-[(1Z)-4,4-dicyanobuta-1,3-dienyl]-5-methylphenyl]benzamide |
InChI |
InChI=1S/C20H15N3O/c1-15-10-11-17(9-5-6-16(13-21)14-22)19(12-15)23-20(24)18-7-3-2-4-8-18/h2-12H,1H3,(H,23,24)/b9-5- |
InChIキー |
DGRSULZUDXQOQA-UITAMQMPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)/C=C\C=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
SMILES |
CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
同義語 |
N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

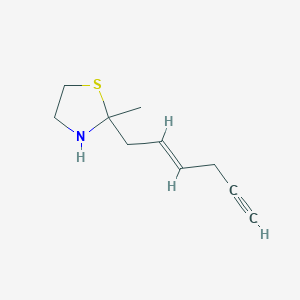

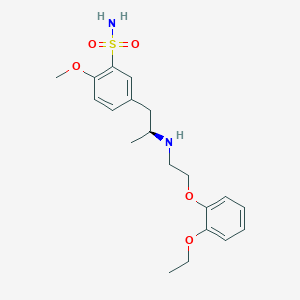

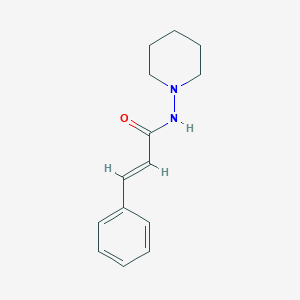
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
